Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 37760-54-6
VCID: VC21303489
InChI: InChI=1S/C11H10N2O3/c1-2-15-11(14)10-12-9(13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
SMILES: CCOC(=O)C1=NC(=NO1)C2=CC=CC=C2
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

CAS No.: 37760-54-6

Cat. No.: VC21303489

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate - 37760-54-6

Specification

CAS No. 37760-54-6
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Standard InChI InChI=1S/C11H10N2O3/c1-2-15-11(14)10-12-9(13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Standard InChI Key GIGKBTJPLNTFON-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=NO1)C2=CC=CC=C2
Canonical SMILES CCOC(=O)C1=NC(=NO1)C2=CC=CC=C2

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate possesses a distinct molecular architecture centered around the 1,2,4-oxadiazole heterocyclic ring. This five-membered ring contains two nitrogen atoms at positions 1 and 4, and an oxygen atom at position 2, creating a unique electronic distribution that influences its chemical behavior. The compound's structure can be represented by several notations that provide insights into its molecular arrangement .

The SMILES notation (CCOC(=O)C1=NC(=NO1)C2=CC=CC=C2) offers a linear representation of the molecule, while the InChI notation (InChI=1S/C11H10N2O3/c1-2-15-11(14)10-12-9(13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3) provides a more comprehensive description of its connectivity and hydrogen distribution. The compound's unique structural identifier, InChIKey (GIGKBTJPLNTFON-UHFFFAOYSA-N), serves as a condensed digital representation that facilitates database searches and identification .

The molecular structure features a phenyl ring directly attached to the position 3 of the oxadiazole ring, while an ethyl carboxylate group (—COOC2H5) is connected at position 5. This arrangement creates a planar aromatic system with extended π-electron delocalization, contributing to its stability and chemical properties .

Physicochemical Properties

The physicochemical properties of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate provide important insights into its behavior in various chemical environments and potential applications. Table 1 summarizes the key physicochemical properties of this compound based on experimental and predicted data.

Table 1: Physicochemical Properties of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

PropertyValueSource
Molecular Weight218.209 g/mol
Exact Mass218.069 g/mol
Density1.223 g/cm³
Melting Point54.0-55.5 °C (in ethanol)
Boiling Point342.9 °C at 760 mmHg
Flash Point161.2 °C
LogP1.9133
Polar Surface Area (PSA)65.22 Ų
Index of Refraction1.537
pKa-4.07 (predicted)

Spectroscopic Data

Advanced spectroscopic techniques provide valuable information about the structural and electronic properties of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate. Particularly notable are the predicted collision cross-section (CCS) data for various ionic species of the compound, which are relevant for mass spectrometry applications .

Table 2: Predicted Collision Cross Section Data for Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

Adductm/zPredicted CCS (Ų)
[M+H]⁺219.07642145.9
[M+Na]⁺241.05836159.0
[M+NH₄]⁺236.10296152.8
[M+K]⁺257.03230155.7
[M-H]⁻217.06186148.8
[M+Na-2H]⁻239.04381153.0
[M]⁺218.06859148.4
[M]⁻218.06969148.4

Applications and Research Findings

The 1,2,4-oxadiazole scaffold present in Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate has attracted significant interest in synthetic organic chemistry and medicinal chemistry. While specific research on this exact compound is somewhat limited in the available search results, the oxadiazole class of compounds has demonstrated diverse applications across multiple fields.

Oxadiazole derivatives have been extensively studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the ethyl carboxylate group in this particular compound provides a versatile handle for further functionalization, making it a valuable building block for the synthesis of more complex molecules with potential biological activity .

In organic synthesis, compounds like Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate serve as important intermediates for the preparation of heterocyclic compounds with diverse applications. The carboxylate functionality can undergo various transformations, including hydrolysis, reduction, amidation, and transesterification, leading to a wide range of derivatives with modified properties and potential applications .

The compound's structural features, including the aromatic phenyl ring and the heterocyclic oxadiazole core, suggest potential applications in materials science, particularly in the development of organic electronic materials or fluorescent probes, though specific research in these areas would require further investigation .

SupplierProduct NumberPurityPackage SizePrice (USD)Reference Date
TRCB434038Not specified500mg$175December 16, 2021
Matrix Scientific05905395+%1g$240December 16, 2021

This pricing information indicates that the compound commands a relatively high price, reflecting its specialized nature and limited production volume. The compound is primarily marketed for research purposes rather than industrial applications, as evidenced by the small package sizes available .

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